

Theoretical studies and computational modeling of 1

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Compound of Interest

Compound Name: 1-Octyl-2-thiourea

Cat. No.: B086940

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1-Octyl-2-thiourea

This guide provides a comprehensive framework for the theoretical and computational investigation of **1-Octyl-2-thiourea**, a representative molecule cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including antibacterial, antioxidant, anticancer, and enzyme inhibition. This study allows for a profound understanding of their structural, electronic, and interactive properties at the molecular level, thereby accelerating the drug discovery process.

This document is structured to guide researchers, scientists, and drug development professionals through a prototypical computational workflow. Rather than a mere methodological choice, grounding the theoretical procedures in practical application and scientific integrity. We will explore how to elucidate the molecular electronic reactivity, and model its interaction with a relevant biological target.

Part I: Molecular Geometry and Spectroscopic Characterization

The foundational step in any molecular modeling study is to determine the most stable three-dimensional conformation of the molecule. This optimization using Density Functional Theory (DFT) is the workhorse for this task, offering a robust balance between computational cost and accuracy for organic molecules.^{[6][7][8]}

The choice of functional and basis set is critical. The B3LYP functional is widely employed for thiourea derivatives as it reliably correlates experimental data. Basis sets are selected to provide sufficient flexibility for accurately describing electron distribution, including polarization (d,p) and diffuse functions (++), which are crucial for capturing the molecule's electronic structure.

Protocol 1: Molecular Geometry Optimization

- **Structure Drawing:** Sketch the 2D structure of **1-Octyl-2-thiourea** using a molecular editor (e.g., Avogadro, ChemDraw).
- **Initial 3D Conversion:** Convert the 2D sketch into an initial 3D structure and perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94s).
- **DFT Input File Preparation:**
 - Select the DFT calculation engine (e.g., Gaussian, ORCA).
 - Define the level of theory: B3LYP/6-311++G(d,p).
 - Specify the calculation type: Opt Freq (Optimization followed by Frequency calculation). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms a local energy minimum.
 - Define the molecular charge (0) and spin multiplicity (singlet).
- **Execution & Analysis:** Run the calculation. Upon completion, analyze the output to confirm convergence and the absence of imaginary frequencies.

A key method for validating the computed structure is to compare its theoretical vibrational frequencies with experimental Fourier-transform infrared (FTIR) spectra. Matching vibrational modes of the molecule, including characteristic stretches and bends for N-H, C=S, and C-N bonds, which are hallmarks of the thiourea core.

Part II: Electronic Structure and Reactivity Analysis

With an optimized geometry, we can probe the electronic properties that govern the molecule's reactivity. This is achieved through Frontier Molecular Orbital (FMO) analysis.

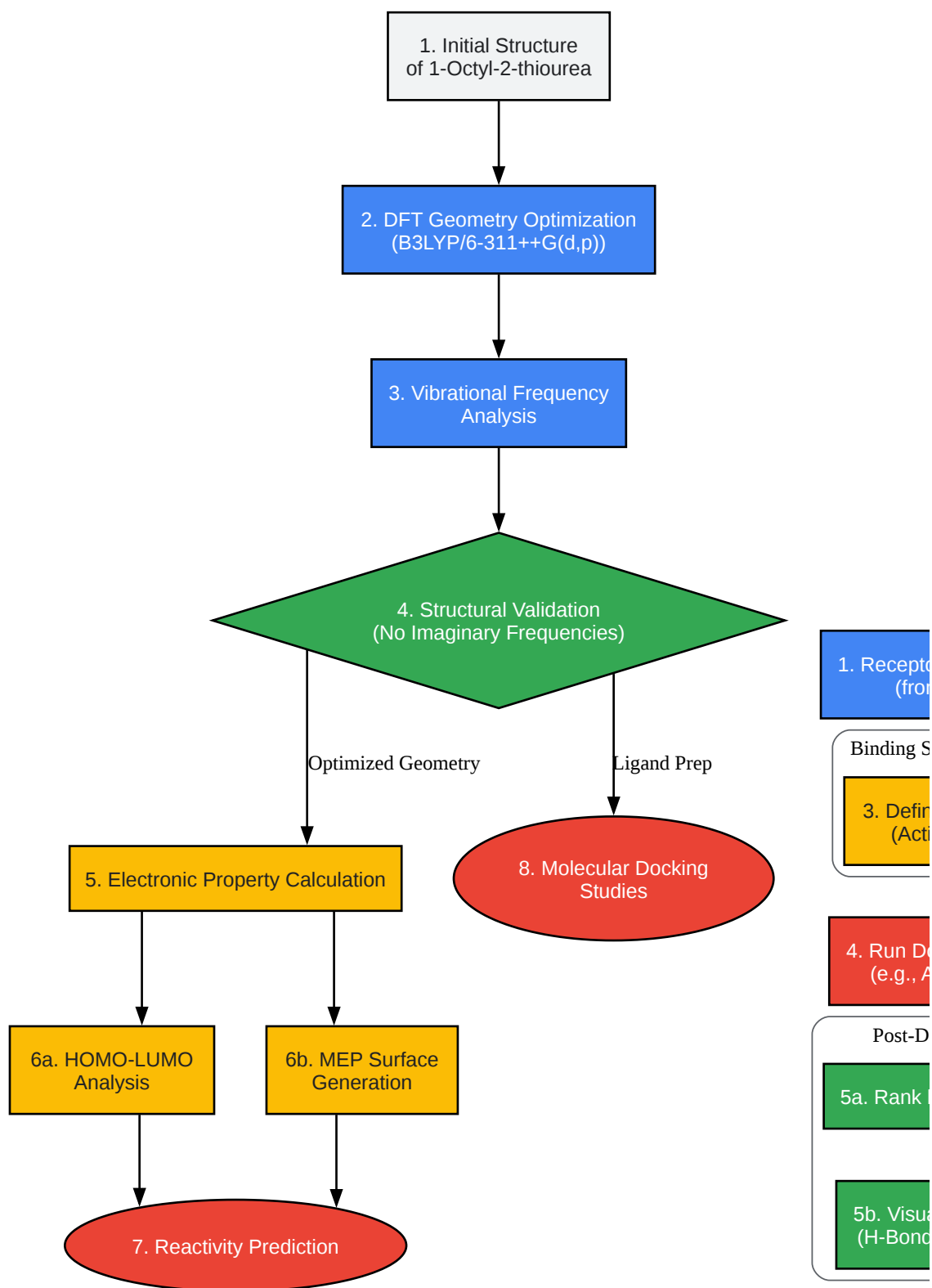
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to accept electrons.^{[13][14]} The energy gap between them ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical indicator of molecular stability; it is invaluable for predicting how a molecule will interact with biological receptors or other chemical species.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It provides an intuitive visualization of the charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.^[7] For **1-Octyl-2-thiourea**, the MEP would be expected to show negative potential around the sulfur atom, facilitating coordination with electrophilic species in a receptor's active site.^[7]

Workflow for Theoretical Analysis of **1-Octyl-2-thiourea**

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Caption: Step-by-step workflow for performing a molecular docking simulation.

Conclusion

The theoretical and computational modeling workflow detailed in this guide provides a robust, multi-faceted approach to characterizing **1-Octyl-2-thio** molecular docking simulations, researchers can gain predictive insights into the molecule's stability, reactivity, and potential as a bioactive agent. This cost-effective and efficient means to screen derivatives, understand structure-activity relationships, and rationally design new therapeutic candidates applicable to the vast and promising field of thiourea-based drug discovery.

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